N-(2,4-difluorophenyl)formamide N-(2,4-difluorophenyl)formamide
Brand Name: Vulcanchem
CAS No.: 198077-68-8
VCID: VC21285061
InChI: InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11)
SMILES: C1=CC(=C(C=C1F)F)NC=O
Molecular Formula: C7H5F2NO
Molecular Weight: 157.12 g/mol

N-(2,4-difluorophenyl)formamide

CAS No.: 198077-68-8

Cat. No.: VC21285061

Molecular Formula: C7H5F2NO

Molecular Weight: 157.12 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)formamide - 198077-68-8

Specification

CAS No. 198077-68-8
Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
IUPAC Name N-(2,4-difluorophenyl)formamide
Standard InChI InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11)
Standard InChI Key STIXBOLNIAVBOQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)NC=O
Canonical SMILES C1=CC(=C(C=C1F)F)NC=O

Introduction

Physical and Chemical Properties

N-(2,4-difluorophenyl)formamide is characterized by its molecular formula C₇H₅F₂NO and a molecular weight of approximately 157.12 g/mol. The compound appears as a brown solid at room temperature, with distinct physical and chemical properties influenced by the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring .

Structural Characteristics

The compound features a formamide group (-NHCHO) attached to a difluorophenyl ring. The fluorine atoms positioned at the 2 and 4 positions of the phenyl ring significantly affect the electronic distribution within the molecule, resulting in unique chemical behavior compared to non-fluorinated analogs.

Physical Properties

The physical properties of N-(2,4-difluorophenyl)formamide are summarized in the following table:

PropertyValue
Physical StateBrown solid
Molecular FormulaC₇H₅F₂NO
Molecular Weight157.12 g/mol
Elemental CompositionC: 53.51%, H: 3.21%, F: 24.18%, N: 8.91%, O: 10.19%
SolubilitySoluble in organic solvents such as chloroform, acetonitrile, and dimethylformamide

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

N-(2,4-difluorophenyl)formamide exhibits characteristic NMR signals that provide valuable structural information. The spectroscopic data obtained from the 1H and 13C NMR analyses are as follows:

Proton NMR Data

The 1H-NMR spectrum (400 MHz, CDCl₃) shows the following signals:

  • δ: 8.55 (s, 1H) - formyl proton

  • δ: 8.43 (s, 1H) - NH proton

  • δ: 8.32-8.24 (2H) - aromatic protons

  • δ: 7.67-7.42 (1H) - aromatic proton

  • δ: 7.18 (s, 1H) - aromatic proton

  • δ: 6.96 (s, 4H) - additional signals possibly due to rotamers

Carbon-13 NMR Data

The 13C-NMR spectrum (101 MHz, CDCl₃) displays signals at:

  • δ: 162.46 - carbonyl carbon

  • δ: 158.62 - carbon bound to fluorine

  • δ: 123.28, 121.53, 111.75, 105.86, 103.79 - aromatic carbons

Elemental Analysis

Elemental analysis confirms the chemical composition of N-(2,4-difluorophenyl)formamide with the formula C₇H₅F₂NO, showing percentages that align with the theoretical values: C: 53.51% .

Synthesis Methods

Transamidation Using PIFA

One efficient method for synthesizing N-(2,4-difluorophenyl)formamide involves the use of bis(trifluoroacetoxy)iodo benzene (PIFA) as a promoter. This approach utilizes a transamidation reaction starting from 2,4-difluoroaniline and formamide sources such as dimethylformamide (DMF) or formic acid .

Reaction Mechanism

The PIFA-promoted transamidation proceeds through the following steps:

  • Coordination of the formamide source with PIFA

  • Nucleophilic attack by 2,4-difluoroaniline

  • Formation of intermediates through proton transfer

  • Deamination leading to the desired N-(2,4-difluorophenyl)formamide product

Optimized Reaction Conditions

The following table presents the optimized conditions for the synthesis of N-(2,4-difluorophenyl)formamide:

ParameterCondition
Reactants2,4-difluoroaniline (1 mmol), DMF (2 ml)
CatalystPIFA (1 equivalent)
Temperature100°C
Reaction Time6 hours
AtmosphereAmbient (aerobic)

Applications and Significance

Pharmaceutical Intermediates

N-(2,4-difluorophenyl)formamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms enhances metabolic stability and membrane permeability of drug molecules, making this compound valuable in medicinal chemistry.

Analytical Chemistry

In analytical chemistry, N-(2,4-difluorophenyl)formamide can be analyzed using reverse-phase HPLC methods similar to those used for related compounds like N-(2,4-dichlorophenyl)formamide. These methods typically employ mobile phases containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .

Structure-Activity Relationships

The specific positioning of fluorine atoms at the 2 and 4 positions of the phenyl ring contributes to unique electronic properties that influence the compound's biological activity. This makes N-(2,4-difluorophenyl)formamide a subject of interest in structure-activity relationship studies.

Comparative Analysis with Related Compounds

Comparison with N-(2,5-difluorophenyl)formamide

While N-(2,4-difluorophenyl)formamide and N-(2,5-difluorophenyl)formamide share similar molecular weights and chemical formulas, the different positions of the fluorine atoms result in distinct electronic distributions and potential interactions with biological targets.

Comparison with N-(2,4-dichlorophenyl)formamide

N-(2,4-dichlorophenyl)formamide (CAS: 22923-00-8) represents a chlorinated analog with a molecular weight of 190.021 g/mol. The substitution of fluorine with chlorine atoms leads to different physical properties, including LogP values and chromatographic behaviors .

Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)Physical StateKey Characteristics
N-(2,4-difluorophenyl)formamideC₇H₅F₂NO157.12Brown solidEnhanced electronic properties due to 2,4-difluoro substitution
N-(2,5-difluorophenyl)formamideC₇H₅F₂NO157.12White crystalline solidDifferent electronic distribution due to 2,5-difluoro pattern
N-(2,4-dichlorophenyl)formamideC₇H₅Cl₂NO190.02SolidHigher molecular weight due to chlorine atoms

Research Challenges and Future Directions

Synthesis Optimization

Current research focuses on developing more efficient and environmentally friendly methods for synthesizing N-(2,4-difluorophenyl)formamide. The PIFA-promoted transamidation represents a significant advancement in this direction, offering mild reaction conditions and high yields .

Analytical Method Development

The development of robust analytical methods for characterizing N-(2,4-difluorophenyl)formamide remains an active area of research. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy continue to be refined for more accurate and sensitive detection of this compound and its impurities.

Applications Exploration

Ongoing research is exploring new applications for N-(2,4-difluorophenyl)formamide in fields such as material science, agrochemistry, and pharmaceutical development. The unique properties conferred by the difluorophenyl moiety make this compound potentially valuable in diverse contexts.

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